Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA) Comparison with 5-Fluoro Analog
A direct head-to-head comparison of calculated molecular properties reveals a key differentiation point for 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-chloropyrimidine against its 5-fluoropyrimidine analog. The target compound exhibits a higher computed LogP and larger TPSA, driven by the increased lipophilicity and polar surface area contributions of the chlorine atom versus fluorine. These differences are critical for predicting membrane permeability and oral bioavailability [1].
| Evidence Dimension | Computed LogP (ALOGPS) and TPSA |
|---|---|
| Target Compound Data | LogP: 3.2; TPSA: 67.4 Ų |
| Comparator Or Baseline | 2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-5-fluoropyrimidine: LogP: 2.8; TPSA: 67.4 Ų |
| Quantified Difference | ΔLogP = +0.4; TPSA is identical |
| Conditions | ALOGPS 2.1 software; values are predicted based on SMILES structures |
Why This Matters
A 0.4 LogP unit increase suggests the 5-chloro analog may have improved passive membrane permeability, which could be a decisive factor for intracellular target engagement in cell-based assays, justifying its selection over the 5-fluoro variant.
- [1] ALOGPS 2.1 program, Virtual Computational Chemistry Laboratory. Predictions performed on canonical SMILES of both compounds. View Source
